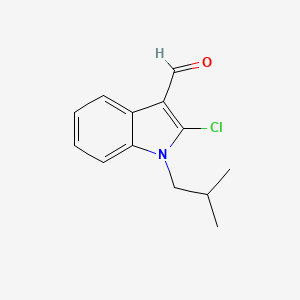
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is notable for its unique structure, which includes a chloro and a methylpropyl group attached to the indole ring, making it a valuable precursor in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of gramine and hexamethylenetetramine (HMTA) with ceric ammonium nitrate (CAN-SiO2) as a catalyst . This reaction yields the desired indole-3-carboxaldehyde derivative efficiently.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the rapid assembly of complex molecules from simple starting materials, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy.
Mechanism of Action
The mechanism of action of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of multifunctional derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds, similar in structure but lacking the chloro and methylpropyl groups.
2-Chloroindole-3-carboxaldehyde: Similar to the compound but without the methylpropyl group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
64788-58-5 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
PATWCWHGWOKXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

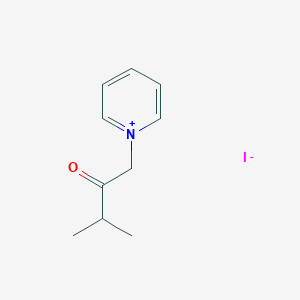
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
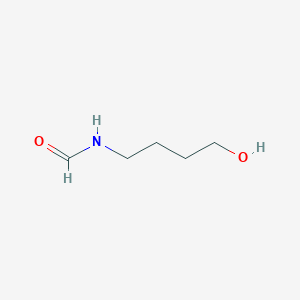


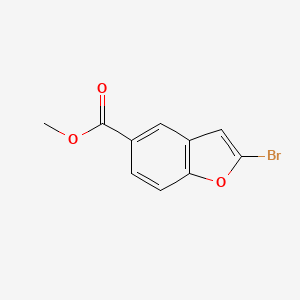
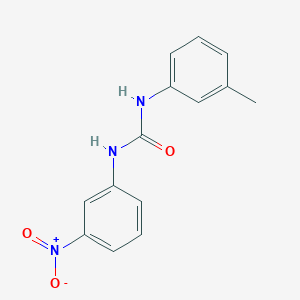

![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

